molecular formula C7H14N2S B097888 1,3-dimethyl-1,3-diazepane-2-thione CAS No. 16597-36-7

1,3-dimethyl-1,3-diazepane-2-thione

Cat. No.: B097888
CAS No.: 16597-36-7
M. Wt: 158.27 g/mol
InChI Key: FNTZFTBFBDSSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-1,3-diazepane-2-thione (CAS 16597-36-7) is a synthetic heterocyclic compound featuring a seven-membered 1,3-diazepane ring core with a thiocarbonyl functional group at the 2-position. With the molecular formula C7H14N2S and a molecular weight of 158.26 g/mol , this compound serves as a versatile scaffold and key intermediate in organic synthesis and drug discovery efforts. The 1,3-diazepine scaffold is recognized in medicinal chemistry as a "privileged structure" for designing biologically active compounds . This ring system is found in clinically used drugs and is widely utilized in the development of enzyme inhibitors and GPCR ligands . Researchers can leverage this scaffold to create novel compounds for investigating new therapeutic targets. As a thione derivative, it may also be of interest in coordination chemistry as a ligand for constructing metal complexes with potential antibacterial activities, a property observed in related structures [citation:]. Physical property data includes a predicted density of 1.09 g/cm³ and a high boiling point of 310.7°C at 760 mmHg . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

16597-36-7

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

1,3-dimethyl-1,3-diazepane-2-thione

InChI

InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3

InChI Key

FNTZFTBFBDSSGA-UHFFFAOYSA-N

SMILES

CN1CCCCN(C1=S)C

Canonical SMILES

CN1CCCCN(C1=S)C

Other CAS No.

16597-36-7

Synonyms

Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione

Origin of Product

United States

Preparation Methods

Reaction of N,N'-Dimethyl-1,5-diaminopentane with Carbon Disulfide

A plausible pathway involves reacting N,N'-dimethyl-1,5-diaminopentane with carbon disulfide (CS₂) under basic conditions. The mechanism proceeds via nucleophilic attack of the diamine on CS₂, forming a dithiocarbamate intermediate that cyclizes to yield the seven-membered ring.

Proposed Conditions :

  • Solvent: Ethanol or methanol

  • Base: Sodium hydroxide or triethylamine

  • Temperature: Reflux (70–80°C)

  • Reaction Time: 12–24 hours

This method mirrors the synthesis of 4,6-dihydroxy-4,6-dimethyl-1,3-diazinane-2-thione, where acetylacetone and thiourea cyclize in ethanol with sodium metal. Adapting this to a longer diamine chain could facilitate seven-membered ring formation.

Thionation of Diazepan-2-one Precursors

Post-cyclization thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) provides an alternative route. This two-step approach first synthesizes the lactam (diazepan-2-one), followed by carbonyl-to-thiocarbonyl conversion.

Synthesis of 1,3-Dimethyldiazepan-2-one

The lactam precursor is synthesized via cyclization of N,N'-dimethyl-1,5-diaminopentane with a carbonyl source such as oxalyl chloride or ethyl chloroformate.

Example Protocol :

  • React N,N'-dimethyl-1,5-diaminopentane with oxalyl chloride in dichloromethane at −78°C.

  • Warm to room temperature, followed by aqueous workup to isolate the lactam.

Thionation with Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) efficiently converts lactams to thiolactams.

Conditions :

  • Solvent: Toluene or xylene

  • Temperature: 110–120°C

  • Reaction Time: 4–6 hours

  • Yield: ~70–85% (estimated based on analogous conversions)

Adaptation of Selenium-Based Triazepine Syntheses

Recent advances in triazepine synthesis using potassium selenocyanate (KSeCN) suggest that substituting KSeCN with potassium thiocyanate (KSCN) could yield sulfur analogues like this compound.

Reaction of Oxalyl Chloride with KSCN and Dimethyl Diamines

A three-component reaction involving oxalyl chloride, KSCN, and N,N'-dimethyl-1,3-diaminopropane may proceed as follows:

  • Formation of Thiocyanate Intermediate :
    Oxalyl chloride reacts with KSCN to generate oxalyl diisothiocyanate.

  • Cyclization with Diamine :
    The diamine attacks the electrophilic thiocyanate groups, leading to cyclization and elimination of HCl.

Conditions :

  • Solvent: Acetone or dichloromethane

  • Temperature: 0°C to room temperature

  • Ultrasonic Irradiation: Enhances reaction efficiency

Multi-Component Reactions Involving Thiourea

Thiourea serves as a versatile sulfur source in heterocyclic syntheses. A Mannich-like reaction between thiourea, formaldehyde, and a pre-methylated diamine could yield the target compound.

Hypothetical Reaction Scheme :

  • Condensation of formaldehyde with N,N'-dimethyl-1,5-diaminopentane to form an imine intermediate.

  • Nucleophilic attack by thiourea, followed by cyclization and dehydration.

Optimization Parameters :

  • Catalyst: Acetic acid or p-toluenesulfonic acid

  • Solvent: Ethanol or water

  • Temperature: 80–100°C

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

MethodStarting MaterialsConditionsEstimated YieldAdvantagesChallenges
CyclocondensationN,N'-Dimethyl diamine, CS₂Reflux, NaOH, ethanol50–65%Direct, one-potRequires elongated diamine synthesis
ThionationDiazepan-2-one, Lawesson’s reagentToluene, 110°C70–85%High-yielding stepMulti-step, costly reagents
KSCN AdaptationOxalyl chloride, KSCN, diamineUltrasonic, acetone60–75%Rapid, scalableSensitivity to moisture
Thiourea Multi-componentThiourea, formaldehyde, diamineAcidic, ethanol, 80°C40–55%Atom-economicalCompeting side reactions

Mechanistic Insights and Stereochemical Considerations

Cyclocondensation Mechanism

The reaction of N,N'-dimethyl-1,5-diaminopentane with CS₂ proceeds through dithiocarbamate formation, followed by intramolecular cyclization. Base deprotonates the diamine, enhancing nucleophilicity for CS₂ attack. The resulting intermediate undergoes ring closure via nucleophilic substitution.

Thionation Dynamics

Lawesson’s reagent mediates thionation via a four-membered transition state, where the phosphorus center coordinates with the lactam oxygen, facilitating sulfur insertion. Stereoelectronic effects favor axial attack, preserving ring conformation .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1,3-diazepane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkylating agents like methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

1,3-dimethyl-1,3-diazepane-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1,3-dimethyl-1,3-diazepane-2-thione include:

1,3-Diazepane-2-thione

  • Molecular Formula : C₅H₈N₂S
  • Molecular Weight : 128.19 g/mol
  • Synthesis : Prepared from butane-1,4-diamine and CS₂ under similar conditions but lacks methyl groups .
  • Lower molecular weight may enhance solubility in polar solvents compared to its methylated derivative.

1,3-Dimethyl-1,3-diazepan-2-one

  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.18 g/mol
  • Synthesis : Derived from the same precursor (1,3-diazepane-2-thione) via methylation, but replaces the thione (C=S) with a ketone (C=O) group .
  • Key Differences :
    • The ketone group is less polarizable than the thione, reducing nucleophilicity and leaving-group ability.
    • Likely exhibits higher stability in oxidative environments compared to the thione analog.

1,3-Diethyl-1,3-diazepan-2-one

  • Molecular Formula : C₉H₁₈N₂O
  • Molecular Weight : 170.25 g/mol
  • Synthesis : Ethylation of 1,3-diazepane-2-one using ethyl iodide instead of methyl iodide .
  • Higher molecular weight and hydrophobicity may reduce aqueous solubility compared to the methylated analog.

Table 1. Comparative Analysis of Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Synthesis Yield Key Properties/Reactivity
This compound C₇H₁₂N₂S 156.25 Thione (C=S) 68% High nucleophilicity; reactive in alkylation
1,3-Diazepane-2-thione C₅H₈N₂S 128.19 Thione (C=S) Not reported Higher solubility in polar solvents
1,3-Dimethyl-1,3-diazepan-2-one C₇H₁₂N₂O 140.18 Ketone (C=O) Not reported Lower reactivity; oxidative stability
1,3-Diethyl-1,3-diazepan-2-one C₉H₁₈N₂O 170.25 Ketone (C=O) Not reported Steric hindrance; reduced solubility

Research Findings and Implications

Synthetic Efficiency : Methylation of 1,3-diazepane-2-thione achieves higher yields (68%) compared to typical alkylation reactions for similar heterocycles .

Steric Effects : Ethyl-substituted analogs exhibit reduced reactivity in downstream applications due to steric bulk, whereas methyl groups balance reactivity and solubility .

Functional Group Impact : Thione-containing derivatives show superior utility in coordination chemistry compared to ketone analogs, which prioritize stability .

Q & A

Q. What strategies ensure reproducibility in diazepane-derived compound research?

  • Methodological Answer :
  • Standardized Protocols : Document reaction conditions (e.g., stirring rate, inert atmosphere).
  • Open Data Sharing : Publish raw spectral files and crystallography data.
  • Collaborative Validation : Cross-check results with independent labs .

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